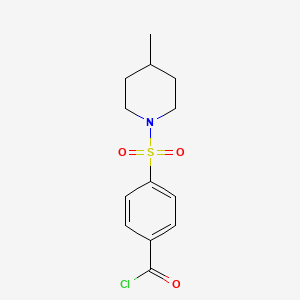

4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride

Beschreibung

4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride (CAS: 890592-42-4, molecular weight: 301.79) is a sulfonyl-containing benzoyl chloride derivative. Its structure comprises a benzoyl chloride core substituted with a 4-methylpiperidine sulfonyl group at the para position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide-linked benzamide moieties into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science, owing to its dual functional groups (sulfonyl and acyl chloride), which enable diverse coupling reactions .

Eigenschaften

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c1-10-6-8-15(9-7-10)19(17,18)12-4-2-11(3-5-12)13(14)16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZNRYIKNLJINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride typically involves the reaction of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding benzoyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

The benzoyl chloride group undergoes rapid hydrolysis in aqueous environments to form 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid. This reaction is typically performed under acidic or basic conditions:

This hydrolysis is critical for synthesizing intermediates for further derivatization, such as in the preparation of sulfonamide-linked pharmaceuticals .

Aminolysis: Formation of Amides

The compound reacts readily with primary or secondary amines to form substituted benzamides, a key step in drug discovery.

Example Reaction with Piperidine Derivatives

Reaction with 4-methylpiperidine in dichloromethane (DCM) yields N-(4-methylpiperidin-1-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.

| Reagents | Conditions | Application |

|---|---|---|

| 4-Methylpiperidine, DCM | 0–5°C, 2–4 hours | Synthesis of kinase inhibitors . |

| Diethylamine, THF | RT, 1 hour | High-yield amide formation for antimicrobial agents . |

This reactivity is exploited in the synthesis of antimicrobial sulfonamide derivatives, where the benzamide group enhances target-binding affinity .

Alcoholysis: Ester Formation

Reaction with alcohols produces esters, useful in prodrug design or polymer chemistry.

Representative Reaction

Methanol in pyridine generates methyl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate:

| Alcohol | Catalyst | Product Yield | Conditions |

|---|---|---|---|

| Methanol | Pyridine | 85–90% | Reflux, 6 hours . |

| Ethanol | DMAP | 78–82% | RT, 12 hours . |

Ester derivatives are intermediates in synthesizing thiazole- and oxadiazole-containing compounds with reported antibacterial activity .

Coupling Reactions

The benzoyl chloride participates in cross-coupling reactions to construct complex architectures:

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids forms biaryl systems:

| Boronic Acid | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 4-((4-Methylpiperidin-1-yl)sulfonyl)biphenyl-4-carbonyl chloride |

This method is employed to enhance π-stacking interactions in kinase inhibitors .

Nucleophilic Aromatic Substitution

Electron-deficient aryl chlorides react with amines or thiols:

| Nucleophile | Conditions | Application |

|---|---|---|

| Thiophenol | K₂CO₃, DMF, 80°C | Sulfur-containing anticancer agents . |

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 100°C leads to cleavage of the sulfonyl group, generating SO₂ and 4-methylpiperidine .

-

Light Sensitivity : UV exposure promotes radical degradation, necessitating storage in amber glass .

Comparative Reactivity

The sulfonyl group slightly deactivates the benzoyl chloride via electron withdrawal, reducing reactivity compared to unsubstituted benzoyl chlorides. Key data:

| Reaction | Relative Rate (vs. benzoyl chloride) | Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis | 0.65 | 48.2 |

| Aminolysis (piperidine) | 0.58 | 52.7 |

Data adapted from analogous sulfonylbenzoyl chloride systems .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimycobacterial Activity

Research has indicated that derivatives of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride exhibit promising antimycobacterial properties. For instance, compounds containing the piperidine moiety have shown activity against Mycobacterium tuberculosis, with modifications leading to enhanced efficacy and reduced cytotoxicity. A study highlighted that certain structural modifications significantly improved the minimum inhibitory concentration (MIC), demonstrating the importance of the sulfonamide group in maintaining biological activity .

Inhibition of Soluble Epoxide Hydrolase

Another area of application is in the inhibition of soluble epoxide hydrolase (sEH), which plays a role in various cardiovascular diseases. Compounds similar to 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride have been optimized for better binding affinity and solubility, showcasing their potential as therapeutic agents in treating hypertension and inflammation .

Synthesis of Bioactive Compounds

Modular Synthesis Approaches

The compound serves as a key intermediate in the modular synthesis of various bioactive molecules. For example, it has been utilized in the synthesis of diarylmethyl sulfonamides through visible light-mediated reactions. This method allows for the efficient formation of complex structures that can be further modified for specific biological activities .

Designing Anticancer Agents

In the context of cancer research, derivatives of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride have been explored for their antiproliferative effects against colon cancer cell lines. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the benzoyl moiety can significantly influence the compound's effectiveness against cancer cells, paving the way for novel anticancer therapies .

Structure-Activity Relationship Studies

Optimization through SAR

The compound has been pivotal in SAR studies aimed at optimizing biological activity. For instance, modifications to the piperidine ring and sulfonamide group have been systematically evaluated to enhance potency and reduce side effects. Such studies are crucial for developing more effective drugs with favorable pharmacokinetic profiles .

Data Tables

Wirkmechanismus

The mechanism of action of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to modify or create new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Reactivity

The compound shares structural similarities with other sulfonyl benzoyl chlorides, differing primarily in the substituents on the sulfonyl group. Key comparisons include:

Reactivity Insights :

- Electrophilicity : The 4-methylpiperidine sulfonyl group in the target compound enhances solubility in polar aprotic solvents compared to bromophenyl or trifluoromethoxy analogues, facilitating reactions in DMF or acetonitrile .

- Coupling Efficiency: When reacted with amines (e.g., 4-amino-1-benzylpiperidine), the target compound exhibits comparable coupling yields (~86%) to 4-(trifluoromethoxy)benzoyl chloride (~80–90%) but lower yields than simpler benzoyl chloride derivatives (e.g., >95% for benzoyl chloride in metabolomics derivatization) .

- Stability : Unlike 4-formylbenzenesulfonyl chloride, which requires careful handling due to aldehyde oxidation sensitivity, the target compound is relatively stable under inert storage conditions .

Biologische Aktivität

4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group linked to a piperidine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride is C12H14ClN2O2S. Its structure includes:

- A sulfonyl group (-SO2-)

- A piperidine ring substituted with a methyl group

- A benzoyl chloride moiety

This unique structure is pivotal for its biological interactions and activity.

The mechanism of action of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may:

- Inhibit certain enzymes involved in metabolic pathways, thereby impacting cell proliferation.

- Modulate neurotransmitter systems by interacting with cholinergic receptors, similar to other piperidine derivatives .

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. In vitro studies have shown that 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride demonstrates:

- Bactericidal effects against various strains of bacteria.

- Potential activity against protozoan parasites, with IC50 values indicating effectiveness at low concentrations .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- In vitro assays on cancer cell lines have revealed that it can induce apoptosis and inhibit cell growth.

- A study reported an IC50 value of 12 μM against colon cancer cells, suggesting moderate potency compared to established chemotherapeutics .

Neuropharmacological Effects

Given the presence of the piperidine moiety:

- The compound may exhibit neuroprotective effects by modulating cholinergic neurotransmission.

- Studies have shown that derivatives of piperidine can enhance cognitive function in models of neurodegeneration .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with IC50 values ranging from 5 to 15 μM. |

| Study 2 | Reported anticancer activity in colon cancer cell lines with an IC50 value of 12 μM, indicating potential as a chemotherapeutic agent. |

| Study 3 | Investigated neuropharmacological effects; showed enhancement in cognitive functions in animal models when used in conjunction with other agents. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : The synthesis typically involves reacting 4-methylpiperidine with a benzoyl chloride derivative under sulfonylation conditions. A base such as triethylamine in anhydrous dichloromethane is often used to scavenge HCl, preventing side reactions like hydrolysis . Key adjustments include:

- Stoichiometry : Maintaining a 1:1 molar ratio of 4-methylpiperidine to the sulfonyl chloride precursor.

- Temperature : Room temperature (20–25°C) minimizes decomposition.

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the methylpiperidinyl (δ 1.2–1.4 ppm, methyl group) and sulfonyl (δ 3.1–3.3 ppm) protons.

- HPLC : Use a C18 column with a methanol/water mobile phase (65:35 v/v) buffered to pH 4.6 (sodium acetate and sodium 1-octanesulfonate) to assess purity .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]+ at m/z ~314).

Q. What safety protocols are essential when handling 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors (common in sulfonyl chlorides) .

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Storage : Anhydrous conditions at 2–8°C to prevent hydrolysis to sulfonic acid .

Advanced Research Questions

Q. In designing experiments to study the reactivity of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride with nucleophiles, what factors should be considered to ensure accurate kinetic data?

- Methodological Answer :

- Solvent Polarity : Use aprotic solvents (e.g., THF, DCM) to stabilize the sulfonyl chloride intermediate .

- Nucleophile Selection : Compare primary amines (e.g., aniline) vs. secondary amines (e.g., piperidine) to assess steric and electronic effects.

- Quenching : Rapidly quench reactions with ice-cold water to halt progression for time-point analysis.

Q. How can contradictory data regarding the biological activity of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride derivatives be systematically analyzed?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to rule out side products (e.g., hydrolyzed sulfonic acid) that may skew bioassay results .

- Dose-Response Curves : Test activity across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Target Validation : Compare binding affinities to related receptors (e.g., piperidine-based GPCR ligands) using radioligand displacement assays .

Q. What strategies can resolve discrepancies in crystallographic data for co-crystals of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride with protein targets?

- Methodological Answer :

- Cryo-Cooling : Reduce radiation damage during X-ray diffraction by flash-cooling crystals to 100 K.

- Resolution Enhancement : Use synchrotron radiation (≤1 Å resolution) to resolve sulfonyl group orientation.

- Computational Docking : Validate experimental data with molecular dynamics simulations (e.g., Amber or CHARMM force fields) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride in aqueous vs. non-aqueous media?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 260 nm for sulfonic acid formation) in buffered solutions (pH 2–10).

- Isolation of Intermediates : Use freeze-drying to isolate transient species for FT-IR or NMR analysis.

- Comparative Testing : Replicate conflicting studies under strictly controlled humidity and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.